Cas no 32137-19-2 (3,4-Difluorobenzotrifluoride)

3,4-Difluorobenzotrifluoride (CAS 65753-47-1) is a fluorinated aromatic compound characterized by its trifluoromethyl and difluoro substituents on the benzene ring. This structure imparts high chemical stability, lipophilicity, and electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity allows for selective functionalization, particularly in cross-coupling reactions and nucleophilic substitutions. The compound’s low boiling point and volatility facilitate purification and handling in organic processes. Additionally, its fluorine-rich composition enhances metabolic stability in bioactive molecules. 3,4-Difluorobenzotrifluoride is commonly employed in the development of advanced materials, liquid crystals, and specialty chemicals requiring tailored electronic or steric effects.
3,4-Difluorobenzotrifluoride structure
3,4-Difluorobenzotrifluoride structure
Product Name:3,4-Difluorobenzotrifluoride
CAS No:32137-19-2
MF:C7H3F5
MW:182.090739488602
MDL:MFCD00077510
CID:53848
PubChem ID:87558811
Update Time:2025-10-30

3,4-Difluorobenzotrifluoride Chemical and Physical Properties

Names and Identifiers

    • 1,2-Difluoro-4-(trifluoromethyl)benzene
    • ALPHA,ALPHA,ALPHA,3,4-PENTAFLUOROTOLUENE
    • 1,2-DIFLUORO-4-TRIFLUOROMETHYL-BENZENE
    • à,à,à,3,4-pentafluorotoluene
    • 3,4-Difluorobenztrifluoride
    • 3,4-Difluorobenzotrifluoride
    • 1,2-Difluor-4-trifluormethylbenzol
    • 1,2-difluoro-4-trifluoromethylbenzene
    • 3,4-difluoro-benzotrifluoride
    • 3,4-Difluoro-trifluoromethylbenzene
    • Benzene,1,2-difluoro-4-(trifluoromethyl)
    • α,α,α,3,4-Pentafluorotoluene
    • Toluene,a,a,a,3,4-pentafluoro-(8CI)
    • a,a,a,3,4-Pentafluorotoluene
    • CS-W017133
    • D3370
    • 1,2-Difluoro-4-(trifluoromethyl)benzene #
    • Benzene, 1,2-difluoro-4-(trifluoromethyl)-
    • A5784
    • AKOS005063452
    • FT-0614282
    • (R)-3,4-DIHYDROXY-BUTYRICACIDMETHYLESTER
    • MFCD00077510
    • 2,4-Difluoro-1-trifluoromethyl-benzene;3,4-Difluorobenzotrifluoride
    • SY032395
    • 32137-19-2
    • NS00123602
    • EN300-27265
    • SCHEMBL2147584
    • AM61465
    • DTXSID80345229
    • PS-11685
    • MDL: MFCD00077510
    • Inchi: 1S/C7H3F5/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
    • InChI Key: MVCGQTYWLZSKSB-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)F)F)(F)F
    • BRN: 1950149

Computed Properties

  • Exact Mass: 182.01500
  • Monoisotopic Mass: 182.01549091 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3
  • Molecular Weight: 182.09
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Color/Form: Colorless to bright yellow liquid
  • Density: 1.41
  • Boiling Point: 102°C(lit.)
  • Flash Point: 103-104°C
  • Refractive Index: 1.388-1.392
  • PSA: 0.00000
  • LogP: 2.98360
  • Solubility: Insoluble in water

3,4-Difluorobenzotrifluoride Security Information

3,4-Difluorobenzotrifluoride Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3,4-Difluorobenzotrifluoride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D448160-1g
3,4-Difluorobenzotrifluoride
32137-19-2
1g
$69.00 2023-05-18
TRC
D448160-2.5g
3,4-Difluorobenzotrifluoride
32137-19-2
2.5g
$110.00 2023-05-18
TRC
D448160-5g
3,4-Difluorobenzotrifluoride
32137-19-2
5g
$155.00 2023-05-18
TRC
D448160-10g
3,4-Difluorobenzotrifluoride
32137-19-2
10g
$207.00 2023-05-18
TRC
D448160-25g
3,4-Difluorobenzotrifluoride
32137-19-2
25g
$276.00 2023-05-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011106-1g
3,4-Difluorobenzotrifluoride
32137-19-2 97%
1g
¥32 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011106-5g
3,4-Difluorobenzotrifluoride
32137-19-2 97%
5g
¥96 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D120681-1g
3,4-Difluorobenzotrifluoride
32137-19-2 97%
1g
¥66.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D120681-25g
3,4-Difluorobenzotrifluoride
32137-19-2 97%
25g
¥887.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D120681-5g
3,4-Difluorobenzotrifluoride
32137-19-2 97%
5g
¥244.90 2023-09-03

3,4-Difluorobenzotrifluoride Production Method

3,4-Difluorobenzotrifluoride Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:32137-19-2)3,4-二氟三氟甲苯
Order Number:LE2885328
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:42
Price ($):discuss personally
Email:18501500038@163.com

3,4-Difluorobenzotrifluoride Related Literature

Additional information on 3,4-Difluorobenzotrifluoride

3,4-Difluorobenzotrifluoride (CAS No: 32137-19-2)

3,4-Difluorobenzotrifluoride, also known by its CAS number 32137-19-2, is a highly fluorinated aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which consists of a benzene ring substituted with two fluorine atoms at the 3 and 4 positions and a trifluoromethyl group (-CF3) attached to the benzene ring. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical applications.

The synthesis of 3,4-difluorobenzotrifluoride typically involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity. Recent advancements in fluorination techniques have enabled more efficient pathways for its production, leveraging electrophilic substitution reactions or metal-mediated coupling reactions. For instance, researchers have explored the use of palladium catalysts in cross-coupling reactions to introduce the trifluoromethyl group onto the aromatic ring with remarkable efficiency.

Physical Properties:

3,4-Difluorobenzotrifluoride exhibits a melting point of approximately 55°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, which facilitates its use in various solution-based chemical reactions. The compound is also known for its stability under ambient conditions, though it may undergo hydrolysis under strongly acidic or basic conditions to yield corresponding fluorinated benzoic acids.

Chemical Reactivity:

The reactivity of 3,4-difluorobenzotrifluoride is primarily influenced by the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group. These substituents deactivate the benzene ring towards electrophilic substitution but enhance its reactivity towards nucleophilic aromatic substitution under specific conditions. Recent studies have demonstrated that this compound can undergo directed metallation reactions, enabling the introduction of various functional groups at specific positions on the aromatic ring.

Applications:

3,4-Difluorobenzotrifluoride finds applications in diverse areas due to its unique chemical properties. In pharmaceutical chemistry, it serves as an intermediate in the synthesis of bioactive molecules with potential applications as anti-inflammatory agents or kinase inhibitors. Its high electron-deficiency makes it an attractive candidate for use in organic electronics, particularly as a component in semiconducting polymers or organic light-emitting diodes (OLEDs). Additionally, this compound has been explored as a precursor for advanced materials such as fluorinated carbon nanotubes or graphene derivatives.

Toxicological Considerations:

The toxicological profile of 3,4-difluorobenzotrifluoride has been studied extensively to ensure safe handling and application in industrial settings. Experimental data indicate that acute exposure to this compound may cause irritation to the eyes and respiratory system; however, chronic toxicity studies suggest minimal systemic toxicity when handled appropriately. Regulatory agencies have established guidelines for workplace exposure limits (WELs) based on these findings.

Sustainability Aspects:

In recent years, there has been growing interest in developing sustainable synthetic routes for producing compounds like 3,4-difluorobenzotrifluoride. Researchers have explored the use of renewable feedstocks and green chemistry principles to minimize environmental impact during synthesis. For example, catalytic fluorination methods using non-hazardous fluorine sources have been reported as more eco-friendly alternatives to traditional processes.

In conclusion, 3,4-difluorobenzotrifluoride, with its CAS number 32137-19-2 strong>, stands out as a versatile compound with promising applications across multiple disciplines. Its unique chemical properties continue to drive innovative research aimed at unlocking its full potential while ensuring safe and sustainable practices in its production and use.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:32137-19-2)3,4-二氟三氟甲苯
LE2885328
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email